

2-Piperidinol hydrogen bonding capacity

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Compound Focus: 2-Piperidinol

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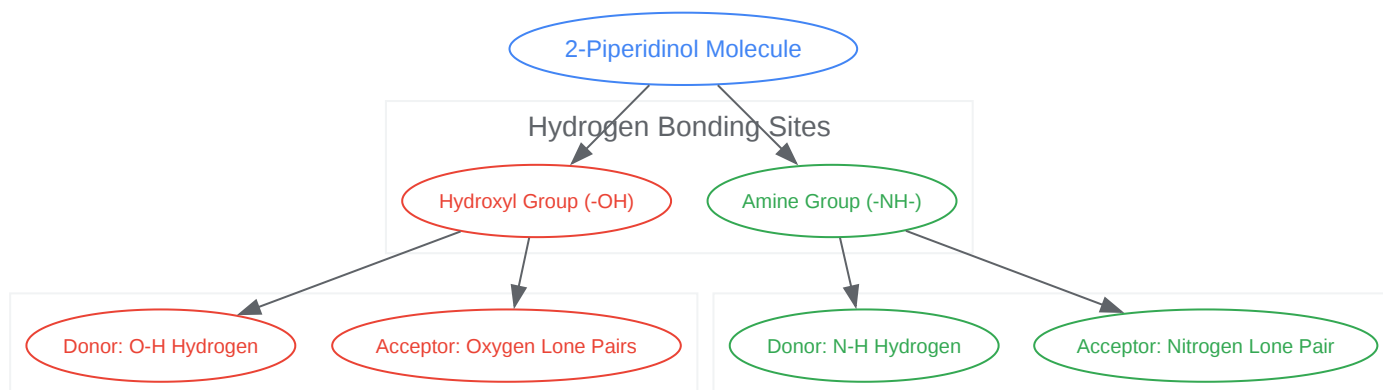
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Molecular Analysis of 2-Piperidinol

2-Piperidinol is a heterocyclic compound featuring both a secondary **amine group (-NH-)** and a **hydroxyl group (-OH)** on its ring. This structure allows it to be a versatile player in hydrogen bonding.

- **Hydrogen Bond Donors:** The **hydrogen atoms on the hydroxyl (O-H)** and the **hydrogen atom on the secondary amine (N-H)** can act as strong hydrogen bond donors [1] [2]. These H atoms, bonded to electronegative O and N, carry significant partial positive charges.
- **Hydrogen Bond Acceptors:** The **lone pairs on the oxygen atom of the hydroxyl group** and the **lone pair on the nitrogen atom of the amine** can function as hydrogen bond acceptors [1] [3].

The following diagram maps these donor and acceptor sites onto the **2-Piperidinol** molecule.



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Diagram: Visualization of hydrogen bond donor and acceptor sites on a **2-Piperidinol** molecule.

Hydrogen Bond Capacity

Based on its functional groups, the theoretical hydrogen bonding capacity of **2-Piperidinol** can be summarized as follows.

Feature	Description / Capacity	Rationale
Total Hydrogen Bond Donors	2	One from the O-H group and one from the N-H group [1] [4].
Total Hydrogen Bond Acceptors	2	Two atoms with lone pairs: the oxygen and the nitrogen [1] [3].
Expected Bond Strength	Moderate	Typical for O-H...O/N and N-H...O/N bonds, with energies often in the 5-29 kJ/mol range [1] [2].
Type of Bonds	Can form both Intermolecular and Intramolecular bonds [1] [2].	Intermolecular bonds influence melting/boiling points; intramolecular bonds can influence the molecule's preferred shape (conformation).

Experimental Characterization Protocols

To move from theoretical prediction to experimental confirmation, here are detailed methodologies for key techniques.

Infrared (IR) Spectroscopy

This technique detects hydrogen bonding through its effect on the vibration frequency of O-H and N-H bonds.

- **Sample Preparation:** Analyze the compound as a solid KBr pellet and in a dilute solution in a non-polar solvent (e.g., CCl_4 or CHCl_3) [1] [2].
- **Experimental Procedure:**
 - Record the IR spectrum of the dilute solution first. In this isolated state, molecules are mostly free of intermolecular hydrogen bonds, showing the "free" O-H and N-H stretching frequencies (typically around $3600\text{-}3500\text{ cm}^{-1}$).
 - Record the IR spectrum of the solid pellet. In the solid state, molecules are packed closely, promoting intermolecular hydrogen bonding.
- **Expected Results & Interpretation:** The formation of hydrogen bonds weakens and lengthens the O-H and N-H bonds. This causes a **significant shift of their stretching vibrations to lower frequencies (a red shift or bathochromic shift)** in the solid-state spectrum compared to the solution spectrum. A broadened absorption band in the $3500\text{-}3200\text{ cm}^{-1}$ region is a classic indicator of hydrogen bonding [1] [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ^1H NMR, is sensitive to the electronic environment of atoms, which is altered by hydrogen bonding.

- **Sample Preparation:** Prepare a sample in a common deuterated solvent (e.g., CDCl_3). For studies on concentration-dependent association, prepare a series of samples with varying concentrations.
- **Experimental Procedure:**
 - Acquire a standard ^1H NMR spectrum.
 - Note the chemical shift (δ) of the O-H and N-H protons. **These protons are often broad and their chemical shifts can vary.**
 - To confirm concentration dependence, run NMR on a highly concentrated solution and a very dilute solution.
- **Expected Results & Interpretation:** Increased hydrogen bonding at higher concentrations deshields the proton, causing its signal to **shift downfield** (to a higher δ value) [1] [5]. For example, a shift from δ 4.5 ppm in a dilute solution to δ 7.0 ppm in a concentrated solution would be strong evidence for intermolecular hydrogen bonding. Solid-state NMR can provide even more direct evidence of hydrogen bond geometry [5].

X-ray Crystallography (Definitive Method)

This is the most powerful technique as it provides a direct, three-dimensional picture of the molecule and its interactions in the solid state.

- **Sample Preparation:** Grow a high-quality single crystal of **2-Piperidinol** suitable for diffraction.
- **Experimental Procedure:**
 - Mount the crystal on a diffractometer and collect X-ray diffraction data at a controlled temperature (e.g., 100 K to reduce atomic motion).
 - Solve and refine the crystal structure.
- **Expected Results & Interpretation:** The refined structure will show precise atomic positions. You can directly measure:
 - The **H...Acceptor distance** (expected to be **less than the sum of the van der Waals radii**, e.g., < 270 pm for H...O) [1].
 - The **Donor-H...Acceptor angle**. Angles **closer to 180°** indicate stronger, more linear hydrogen bonds [1].
 - The overall molecular packing in the crystal, revealing the network of intermolecular hydrogen bonds.

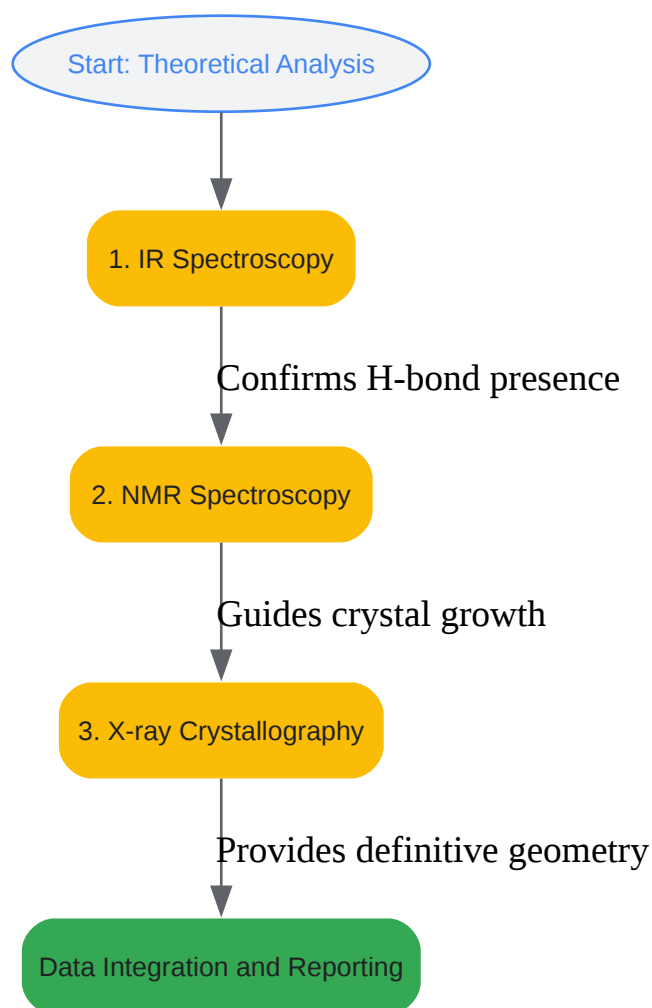
Relevance in Drug Design

In drug discovery, hydrogen bonding is a primary mechanism for molecular recognition between a ligand and its biological target.

- **Target Binding and Specificity:** The -OH and -NH groups of a **2-Piperidinol**-derived drug can form specific hydrogen bonds with complementary acceptor and donor groups on a protein target (e.g., backbone carbonyls, side chains of serine, threonine, aspartate, etc.) [6]. This specificity is crucial for achieving high potency and reducing off-target effects.
- **Optimization of Binding Affinity:** During lead optimization, medicinal chemists aim to "grow" the molecule into hydrophobic sub-pockets of the target. The goal is to balance strong, specific hydrogen bonding with favorable **hydrophobic interactions** [6]. Optimizing this mix of interactions is key to altering binding affinity and improving drug efficacy.
- **Influence on Solubility and Permeability:** The hydrogen bond donors and acceptors in **2-Piperidinol** can improve the aqueous solubility of a drug candidate, which is desirable for formulation. However, too many can negatively impact its ability to cross cell membranes via passive diffusion. The **Rule of 5** guidelines highlight that having no more than 5 H-bond donors and 10 H-bond acceptors is generally favorable for oral bioavailability.

A Practical Workflow for Characterization

For a new researcher approaching this problem, the following workflow is recommended.



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Diagram: A recommended experimental workflow for characterizing hydrogen bonds, progressing from solution-based analysis to definitive solid-state structure.

Key Takeaways and How to Proceed

- **Theoretical Capacity:** **2-Piperidinol** is predicted to have **2 hydrogen bond donors and 2 acceptors**, making it a highly capable participant in a network of moderate-strength hydrogen bonds.
- **Experimental Path:** The path to confirmation involves **IR and NMR spectroscopy** for initial evidence, with **X-ray crystallography** providing the ultimate, unambiguous proof of hydrogen bond geometry and strength.
- **Drug Design Value:** This hydrogen-bonding profile makes **2-Piperidinol** a valuable scaffold in drug discovery for mediating specific and high-affinity interactions with biological targets.

To obtain the specific data you need, I recommend these next steps:

- **Search specialized databases:** Interrogate crystallographic databases like the **Cambridge Structural Database (CSD)**. A search for "piperidinol" or related structures may reveal existing crystal structures with measured hydrogen bond parameters.
- **Consult specialized literature:** Perform a literature search on platforms like **SciFinder** or **Reaxys** for "**2-piperidinol** hydrogen bonding" or "piperidinol crystal structure" to find any published studies that have already investigated this molecule.

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